Cas no 27215-56-1 (Propane,hexafluoro-2-methoxy- (9CI))

Propane,hexafluoro-2-methoxy- (9CI) structure
27215-56-1 structure
Product Name:Propane,hexafluoro-2-methoxy- (9CI)
Numero CAS:27215-56-1
MF:C4H4F6O
MW:182.064382553101
CID:250813
PubChem ID:25749
Update Time:2025-04-19

Propane,hexafluoro-2-methoxy- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Propane,hexafluoro-2-methoxy- (9CI)
    • Ether,methyl trifluoro-1-(trifluoromethyl)ethyl (8CI)
    • METHYL HEXAFLUOROISOPROPYL ETHER
    • BRN 2324008
    • XMBJHGRKOPHHSI-UHFFFAOYSA-N
    • 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether
    • Methyl 1,1,1,3,3,3-hexafluoroisopropyl ether
    • HFE-356mmz1
    • hexafluoroisopropyl methyl ether
    • Isoindoklon
    • SCHEMBL588587
    • 0Sevoflurane Related Compound B; Sevoflurane Impurity B
    • SEVOFLURANE IMPURITY B [EP IMPURITY]
    • Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy-
    • HFE 356MMZ
    • ETHER, METHYL 2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL
    • ISO-FLUROTHYL
    • UNII-N8YMW3PAU7
    • Hexafluoropropyl methyl ether
    • AKOS006229620
    • DTXSID80157187
    • 1,1,1,3,3,3-hexafluoro-2-methoxy-propane
    • Hexafluoroisopropylmethylether
    • CSRAEQGFOHAXAU-UHFFFAOYSA-N
    • MFCD00221772
    • CS-0150671
    • 1,1,1,3,3,3-Hexafluoro-2-methoxypropane
    • 1-(TRIFLUOROMETHYL)-2,2,2-TRIFLUOROETHYL METHYL ETHER
    • 27215-56-1
    • FS-4291
    • FT-0695792
    • (CF3)2CHOCH3
    • J-006040
    • METHYL 1-(TRIFLUOROMETHYL)-2,2,2-TRIFLUOROETHYL ETHER
    • Q60459040
    • AMY6762
    • BIS(TRIFLUOROMETHYL)METHYL METHYL ETHER
    • 13171-18-1
    • FT-0605919
    • N8YMW3PAU7
    • H1524
    • D91043
    • Iso-indoklon
    • Inchi: 1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3
    • Chiave InChI: VNXYDFNVQBICRO-UHFFFAOYSA-N
    • Sorrisi: FC(C(C(F)(F)F)OC)(F)F

Proprietà calcolate

  • Massa esatta: 182.01662
  • Massa monoisotopica: 182.01663372g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23
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